molecular formula C24H24N4O3 B11203278 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11203278
M. Wt: 416.5 g/mol
InChI Key: WBWIWXIOJHFAOR-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the methoxyethyl, phenyl, and acetamide groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride
  • 2-methoxyethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is unique due to its specific structural features, such as the combination of the pyrrolo[3,2-d]pyrimidine core with the methoxyethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H24N4O3/c1-17-7-6-10-19(13-17)26-21(29)15-28-14-20(18-8-4-3-5-9-18)22-23(28)24(30)27(16-25-22)11-12-31-2/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,26,29)

InChI Key

WBWIWXIOJHFAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4

Origin of Product

United States

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